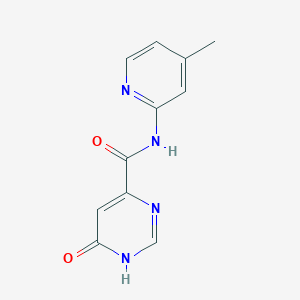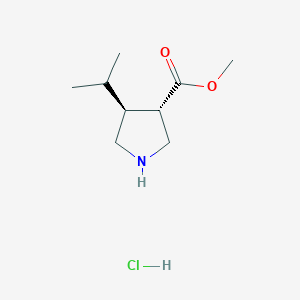![molecular formula C7H14Cl2N4O B2744266 2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine dihydrochloride CAS No. 2031260-84-9](/img/structure/B2744266.png)
2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine dihydrochloride is a chemical compound with the molecular formula C7H12N4O.2HCl. It is a derivative of morpholine, a heterocyclic amine, and 1,2,3-triazole, a five-membered ring containing three nitrogen atoms.
作用機序
Target of Action
It’s worth noting that 1h-1,2,3-triazole analogs have been reported to inhibit thecarbonic anhydrase-II enzyme . This enzyme plays a crucial role in maintaining pH balance in the body and facilitating CO2 transport.
Mode of Action
It can be inferred from related studies that 1h-1,2,3-triazole analogs may interact with their targets (like carbonic anhydrase-ii) by binding to the active site residues, thereby inhibiting the enzyme’s activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine dihydrochloride typically involves the use of “click” chemistry, a modular approach that allows for the efficient and rapid assembly of molecules. One common method involves the reaction of azides with alkynes in the presence of a copper(I) catalyst to form 1,2,3-triazoles . The specific synthetic route for this compound may involve the following steps:
Preparation of the azide precursor: This can be achieved by reacting an appropriate amine with sodium azide.
Cycloaddition reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.
Formation of the morpholine derivative: The triazole is then reacted with morpholine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or the morpholine moiety.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
科学的研究の応用
2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential as a biochemical probe due to its ability to interact with various biological targets.
類似化合物との比較
Similar Compounds
1,2,3-Triazole derivatives: These compounds share the triazole ring and have similar chemical properties.
Morpholine derivatives: Compounds containing the morpholine ring exhibit similar reactivity and applications.
Uniqueness
2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine dihydrochloride is unique due to the combination of the triazole and morpholine moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .
特性
IUPAC Name |
2-(triazol-1-ylmethyl)morpholine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.2ClH/c1-3-11(10-9-1)6-7-5-8-2-4-12-7;;/h1,3,7-8H,2,4-6H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVFSGVEXNZVDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CN2C=CN=N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-butyl 2-azaspiro[3.4]octane-1-carboxylate hydrochloride](/img/structure/B2744183.png)

![N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2744187.png)
![3-Bromo-5-[(2-methylpropan-2-yl)oxy]benzoic acid](/img/structure/B2744188.png)










